{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
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Overview
Description
{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core linked to an acetic acid moiety through a phenoxy methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Acetic Acid Moiety: The final step involves the esterification or amidation of the intermediate compound with acetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, oxidized or reduced forms of the compound, and acylated or alkylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, {2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory, antifungal, and anticancer agent .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of {2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects . The phenoxy methyl group and acetic acid moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-benzoylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
- **2-[(1-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanone
- **2-(substituted-phenyl) benzimidazole derivatives
Uniqueness
What sets {2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid apart from similar compounds is its unique combination of the benzimidazole core with a phenoxy methyl group and an acetic acid moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16N2O3 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-4-6-13(9-12)22-11-16-18-14-7-2-3-8-15(14)19(16)10-17(20)21/h2-9H,10-11H2,1H3,(H,20,21) |
InChI Key |
DMOCOOVKQOVLKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O |
Origin of Product |
United States |
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